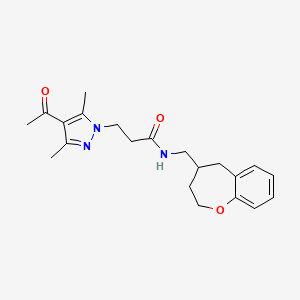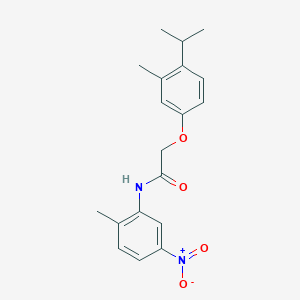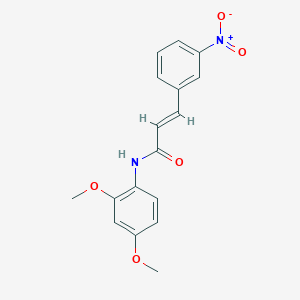
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This section focuses on the broader class of compounds known as pyrazole derivatives, which exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The compound appears to belong to this class, characterized by the presence of a pyrazole ring—a five-membered ring with two nitrogen atoms.
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods. A common approach involves the reaction of diketones with hydrazines. For example, the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines starts from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole, indicating a method that could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions (Bruno et al., 1991).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray crystallography, NMR, and computational methods like DFT (Density Functional Theory) can provide detailed insights into the conformation, electronic distribution, and stability of these molecules. For instance, aromatic propellenes studies, including pyrazole derivatives, have used AM1 semi-empirical calculations to explore conformational isomerism, which is relevant for understanding the molecular structure of complex pyrazole derivatives (Foces-Foces et al., 1996).
Propiedades
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-21(16(3)25)15(2)24(23-14)10-8-20(26)22-13-17-9-11-27-19-7-5-4-6-18(19)12-17/h4-7,17H,8-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYKICVKSMOQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCC2CCOC3=CC=CC=C3C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5641530.png)
![2-methyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5641536.png)

![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)
![2-(2-methoxyethyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641551.png)
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)

![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)

